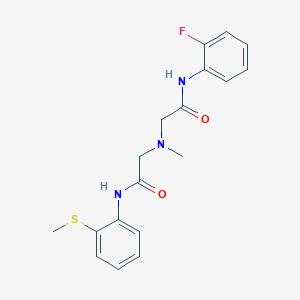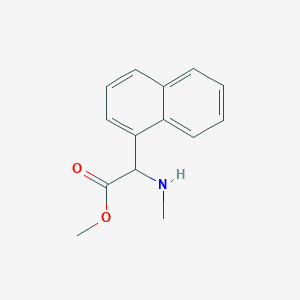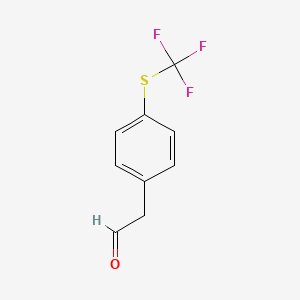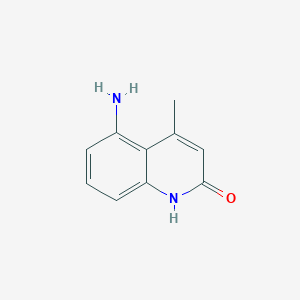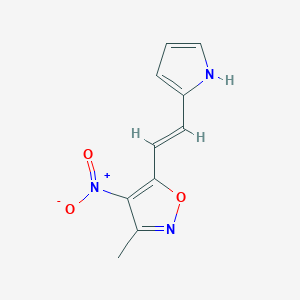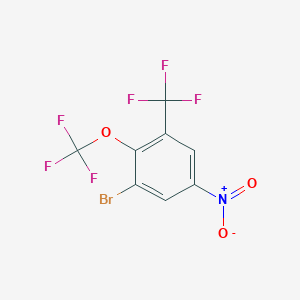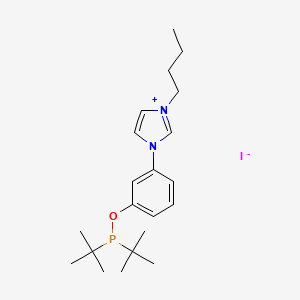
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including catalysis, material science, and pharmaceuticals. The presence of the di-tert-butylphosphino group in the structure enhances its reactivity and stability, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide typically involves a multi-step process. One common method includes the alkylation of 1H-imidazole with butyl iodide to form 1-butyl-1H-imidazole. This intermediate is then reacted with 3-((di-tert-butylphosphino)oxy)phenyl iodide under controlled conditions to yield the final product. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in acetone.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
科学研究应用
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer synthesis.
作用机制
The mechanism of action of 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide involves its interaction with molecular targets through its imidazolium core and phosphino group. The compound can coordinate with metal ions, facilitating catalytic processes. The di-tert-butylphosphino group enhances its stability and reactivity, allowing it to participate in various chemical transformations.
相似化合物的比较
Similar Compounds
- 1-Butyl-3-methylimidazolium iodide
- 1-Butyl-3-(3-((diphenylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide
- 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium chloride
Uniqueness
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide stands out due to the presence of the di-tert-butylphosphino group, which imparts unique reactivity and stability. This makes it more effective in catalytic applications compared to its analogs with different substituents.
属性
分子式 |
C21H34IN2OP |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
ditert-butyl-[3-(3-butylimidazol-3-ium-1-yl)phenoxy]phosphane;iodide |
InChI |
InChI=1S/C21H34N2OP.HI/c1-8-9-13-22-14-15-23(17-22)18-11-10-12-19(16-18)24-25(20(2,3)4)21(5,6)7;/h10-12,14-17H,8-9,13H2,1-7H3;1H/q+1;/p-1 |
InChI 键 |
OKLTYDCHQWUNPO-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+]1=CN(C=C1)C2=CC(=CC=C2)OP(C(C)(C)C)C(C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


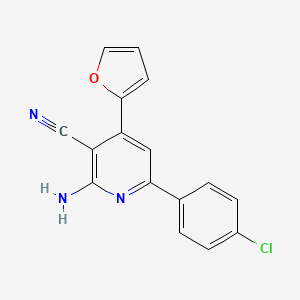
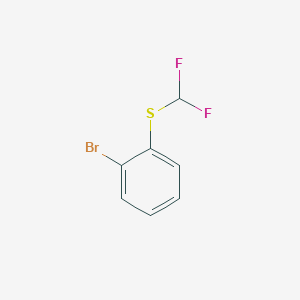
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
